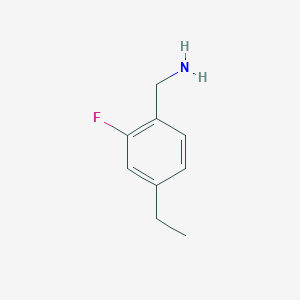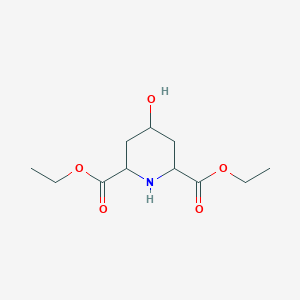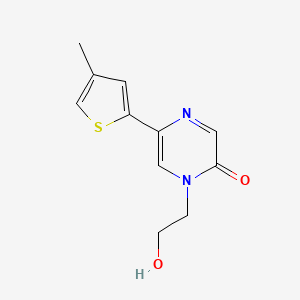
(4-ethyl-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethyl-2-fluorophenyl)methanamine is an organic compound belonging to the class of benzylamines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethyl-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene followed by halogenation to introduce the fluorine atom. The final step involves the reduction of the resulting intermediate to form the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
- 4-Nitrobenzylamine hydrochloride
Comparison: (4-ethyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(4-ethyl-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3 |
InChI Key |
RUPHKHAXDPMNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)
![2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8322770.png)










![Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B8322858.png)
![6-Chloro-N-ethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8322861.png)
